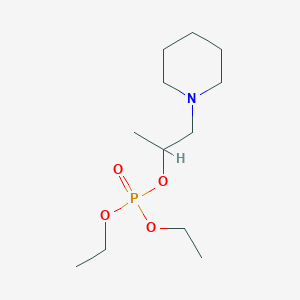

Diethyl 1-piperidin-1-ylpropan-2-yl phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethyl 1-piperidin-1-ylpropan-2-yl phosphate, also known as VX, is a potent organophosphate nerve agent that inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. VX was first synthesized in the late 1950s by British chemists and was developed as a chemical weapon by the United States and several other countries. Due to its high toxicity and persistence in the environment, VX is classified as a Schedule 1 chemical weapon under the Chemical Weapons Convention.

Mechanism of Action

Diethyl 1-piperidin-1-ylpropan-2-yl phosphate exerts its toxic effects by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synapses of the nervous system, resulting in overstimulation of the cholinergic receptors and ultimately leading to respiratory failure and death.

Biochemical and Physiological Effects

Exposure to Diethyl 1-piperidin-1-ylpropan-2-yl phosphate can cause a range of symptoms, including respiratory distress, convulsions, seizures, and death. Diethyl 1-piperidin-1-ylpropan-2-yl phosphate is highly toxic and persistent in the environment, making it a significant threat to public health and safety.

Advantages and Limitations for Lab Experiments

Diethyl 1-piperidin-1-ylpropan-2-yl phosphate has been used extensively in laboratory experiments to study its mechanism of action and potential antidotes and treatments. However, the use of Diethyl 1-piperidin-1-ylpropan-2-yl phosphate in laboratory experiments is highly regulated and requires specialized equipment and expertise. Additionally, the toxicity and persistence of Diethyl 1-piperidin-1-ylpropan-2-yl phosphate make it a challenging substance to work with, and precautions must be taken to ensure the safety of researchers and the environment.

Future Directions

Future research on Diethyl 1-piperidin-1-ylpropan-2-yl phosphate will likely focus on the development of more effective antidotes and treatments for exposure to Diethyl 1-piperidin-1-ylpropan-2-yl phosphate. Additionally, research on the environmental persistence of Diethyl 1-piperidin-1-ylpropan-2-yl phosphate and its potential long-term effects on human health and the environment will be important areas of study.

Conclusion

In conclusion, Diethyl 1-piperidin-1-ylpropan-2-yl phosphate is a highly toxic organophosphate nerve agent that has been extensively studied for its potential use as a chemical weapon and its toxicological effects on humans and animals. Research on Diethyl 1-piperidin-1-ylpropan-2-yl phosphate has focused on its mechanism of action, biochemical and physiological effects, and potential antidotes and treatments. While the use of Diethyl 1-piperidin-1-ylpropan-2-yl phosphate in laboratory experiments is highly regulated and challenging, future research will likely focus on the development of more effective antidotes and treatments and the long-term effects of Diethyl 1-piperidin-1-ylpropan-2-yl phosphate on human health and the environment.

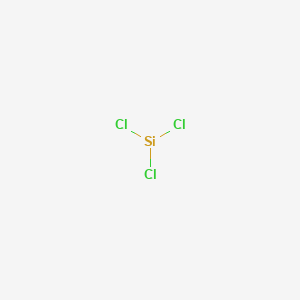

Synthesis Methods

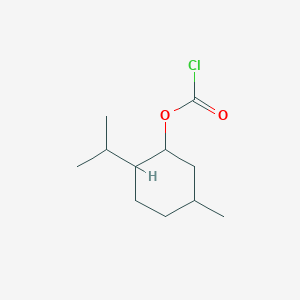

The synthesis of Diethyl 1-piperidin-1-ylpropan-2-yl phosphate involves the reaction of diethylphosphorochloridate with 1-methylpiperidine to form diethyl 1-methylpiperidin-1-ylpropan-2-yl phosphate, which is then converted to Diethyl 1-piperidin-1-ylpropan-2-yl phosphate by treatment with concentrated hydrochloric acid. The synthesis of Diethyl 1-piperidin-1-ylpropan-2-yl phosphate is a complex and hazardous process that requires specialized equipment and expertise.

Scientific Research Applications

Diethyl 1-piperidin-1-ylpropan-2-yl phosphate has been extensively studied for its potential use as a chemical weapon and for its toxicological effects on humans and animals. Research on Diethyl 1-piperidin-1-ylpropan-2-yl phosphate has focused on its mechanism of action, biochemical and physiological effects, and potential antidotes and treatments.

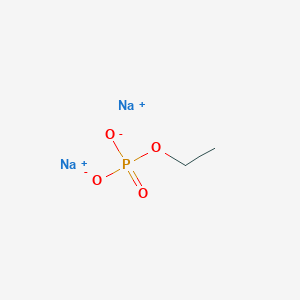

properties

CAS RN |

15870-40-3 |

|---|---|

Molecular Formula |

C12H26NO4P |

Molecular Weight |

279.31 g/mol |

IUPAC Name |

diethyl 1-piperidin-1-ylpropan-2-yl phosphate |

InChI |

InChI=1S/C12H26NO4P/c1-4-15-18(14,16-5-2)17-12(3)11-13-9-7-6-8-10-13/h12H,4-11H2,1-3H3 |

InChI Key |

QOUGNHXZJRWYJO-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(OCC)OC(C)CN1CCCCC1 |

Canonical SMILES |

CCOP(=O)(OCC)OC(C)CN1CCCCC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B107483.png)